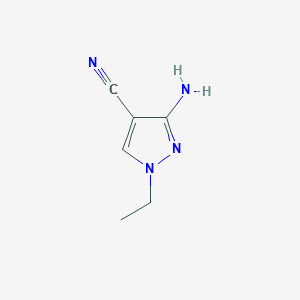

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H4N4. It is also known by other names such as 5-Amino-4-cyanopyrazole, 3-Amino-4-cyanopyrazole, 5-Amino-4-pyrazolecarbonitrile, 1H-Pyrazole-4-carbonitrile, 3-amino-, Pyrazole-4-carbonitrile, 3-amino-, 3-Amino-1H-pyrazole-4-carbonitrile, 3-Aminopyrazole-4-carbonitrile, 3-Aminopyrazole-4-nitrile, and 3-Amino-4-cyano-1H-pyrazole .

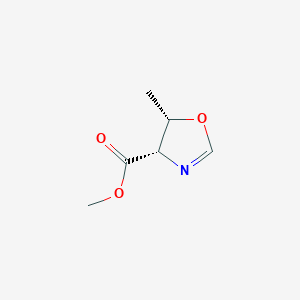

Molecular Structure Analysis

The molecular structure of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile can be represented by the InChI string: InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H, (H3,6,7,8) . The 3D structure of the molecule can be viewed using Java or Javascript .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, are known as versatile scaffolds in medicinal chemistry . They have been extensively studied for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

2. Synthesis of More Complex Heterocyclic Systems Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This includes the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Tautomerism Studies

Pyrazoles, including “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Development of Kinase Inhibitors

The pyrazole hinge binding moiety, which includes “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, represents a privileged scaffold in the medicinal chemistry for the development of kinase inhibitors .

Synthesis Methods

Over the years, a vast array of synthesis methods and synthetic analogues of pyrazoles, including “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, have been documented . These highlight their significant importance in research and applications .

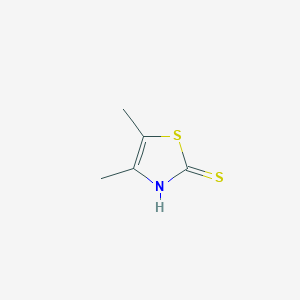

Sulfanylated Pyrazoles

“3-amino-1-ethyl-1H-pyrazole-4-carbonitrile” could potentially be used in the creation of valuable sulfanylated pyrazoles . These compounds are synthesized under metal- and solvent-free conditions .

Safety and Hazards

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. If swallowed, contact a poison center or doctor if you feel unwell .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile may also interact with various biological targets.

Mode of Action

It’s known that the compound can be used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have been classified as sedative/hypnotic drugs, indicating that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile might interact with its targets to induce similar effects .

Biochemical Pathways

Given its potential role as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines , it’s plausible that it may influence the biochemical pathways associated with these compounds.

Result of Action

Related compounds have shown significant inhibitory activity in certain contexts , suggesting that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile might have similar effects.

properties

IUPAC Name |

3-amino-1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFQLAIPMSUAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444595 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

122799-95-5 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)